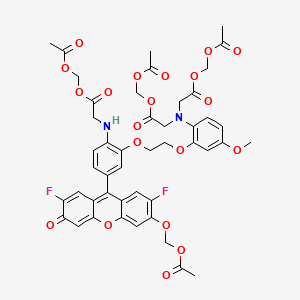
Zin3 AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zin3 AM, also known as FluoZin-3 AM, is a cell-permeable fluorescent probe primarily used as a sensitive and specific zinc ion (Zn2+) indicator. It is widely utilized in imaging applications, cell-based microplate assays, and flow cytometry protocols. This compound is particularly effective in detecting Zn2+ concentrations in the 1–100 nanomolar range, making it highly Zn2±sensitive and Zn2±specific .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zin3 AM is synthesized through a series of chemical reactions that involve the incorporation of a zinc-selective chelator into a fluorescent dye. The compound is then esterified to form the acetoxymethyl (AM) ester, which enhances its cell permeability. The synthetic process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
In industrial settings, this compound is produced by chemical manufacturers specializing in fluorescent probes and indicators. The production process involves stringent quality control measures to ensure high purity and stability. The compound is usually stored at -20°C to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Zin3 AM undergoes hydrolysis by intracellular esterases once it enters the cell. This hydrolysis converts the non-fluorescent AM ester into the highly fluorescent Zin3, which can then bind to Zn2+ ions .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of intracellular esterases, which are naturally occurring enzymes within the cell. The reaction conditions are typically physiological, with a pH range of 7.2 to 7.4 and a temperature of 37°C .
Major Products Formed
The primary product of the hydrolysis reaction is the fluorescent Zin3, which forms a complex with Zn2+ ions. This complex exhibits a significant increase in fluorescence, allowing for the detection and quantification of Zn2+ concentrations within the cell .
Aplicaciones Científicas De Investigación
Zin3 AM has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: This compound is used in various chemical assays to detect and quantify Zn2+ concentrations in different samples
Biology: In biological research, this compound is employed to study zinc ion homeostasis, signaling pathways, and the role of Zn2+ in cellular processes
Medicine: This compound is used in medical research to investigate the involvement of Zn2+ in various diseases, including neurodegenerative disorders and cancer
Industry: In industrial applications, this compound is utilized in the development of diagnostic tools and sensors for detecting Zn2+ in environmental and clinical samples
Mecanismo De Acción
The mechanism of action of Zin3 AM involves its conversion from a non-fluorescent AM ester to a highly fluorescent Zin3 upon hydrolysis by intracellular esterases. The fluorescent Zin3 then binds to Zn2+ ions, forming a complex that exhibits a significant increase in fluorescence. This fluorescence can be detected and measured using various imaging techniques, allowing for the quantification of Zn2+ concentrations within the cell .
Comparación Con Compuestos Similares
Zin3 AM is similar to other zinc-selective fluorescent probes, such as FluoZin-1 and FluoZin-2. this compound is unique in its high Zn2±binding affinity and specificity, making it particularly suitable for detecting low Zn2+ concentrations in the 1–100 nanomolar range . Other similar compounds include:
FluoZin-1: A zinc-selective fluorescent probe with lower Zn2±binding affinity compared to this compound
FluoZin-2: Another zinc-selective fluorescent probe with moderate Zn2±binding affinity
This compound’s high sensitivity and specificity make it a valuable tool in various scientific research applications, particularly in studies involving zinc ion homeostasis and signaling .
Propiedades
Fórmula molecular |
C46H44F2N2O20 |
|---|---|
Peso molecular |
982.8 g/mol |
Nombre IUPAC |
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methoxyphenoxy]ethoxy]anilino]acetate |
InChI |
InChI=1S/C46H44F2N2O20/c1-25(51)62-21-66-40-17-39-32(15-34(40)48)46(31-14-33(47)37(55)16-38(31)70-39)29-6-8-35(49-18-43(56)67-22-63-26(2)52)41(12-29)60-10-11-61-42-13-30(59-5)7-9-36(42)50(19-44(57)68-23-64-27(3)53)20-45(58)69-24-65-28(4)54/h6-9,12-17,49H,10-11,18-24H2,1-5H3 |
Clave InChI |
KMLHLVARODXKDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)NCC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


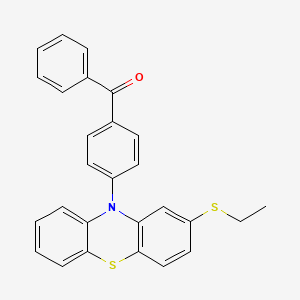
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
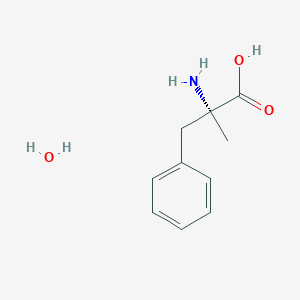
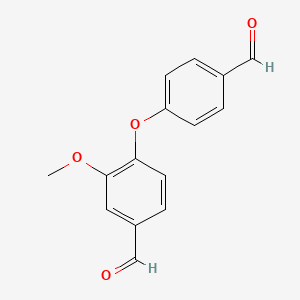
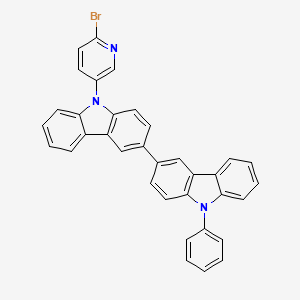
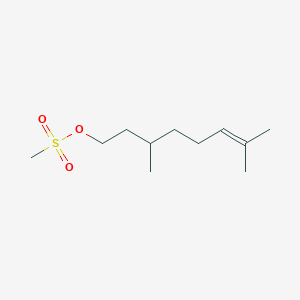
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
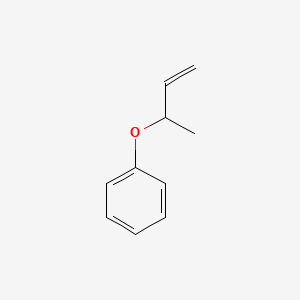
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
